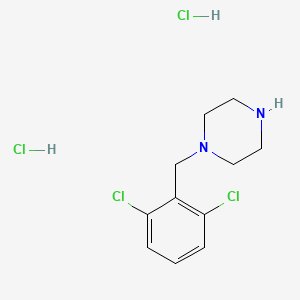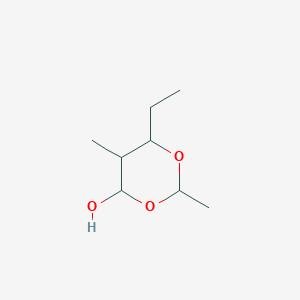
6-Ethyl-2,5-dimethyl-1,3-dioxan-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Ethyl-2,5-dimethyl-1,3-dioxan-4-ol is an organic compound with the molecular formula C8H16O3 It is a member of the dioxane family, characterized by a six-membered ring containing two oxygen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethyl-2,5-dimethyl-1,3-dioxan-4-ol typically involves the cyclization of appropriate diols or hydroxy ethers under acidic conditions. One common method is the acid-catalyzed reaction of 2,5-dimethyl-1,3-dioxane with ethyl alcohol. The reaction is carried out at elevated temperatures to facilitate the formation of the dioxane ring.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process typically includes the use of strong acids like sulfuric acid or p-toluenesulfonic acid as catalysts. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
化学反応の分析
Types of Reactions
6-Ethyl-2,5-dimethyl-1,3-dioxan-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions typically involve the use of strong bases or acids to facilitate the substitution process.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Production of alcohols.
Substitution: Formation of various substituted dioxanes depending on the nucleophile used.
科学的研究の応用
6-Ethyl-2,5-dimethyl-1,3-dioxan-4-ol has several applications in scientific research:
Chemistry: Used as a solvent or reagent in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of 6-Ethyl-2,5-dimethyl-1,3-dioxan-4-ol involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes or receptors, influencing their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
2,6-Dimethyl-1,3-dioxan-4-ol: Similar structure but lacks the ethyl group.
1,3-Dioxane-4-ol: Basic structure without additional methyl or ethyl groups.
Uniqueness
6-Ethyl-2,5-dimethyl-1,3-dioxan-4-ol is unique due to the presence of both ethyl and methyl groups, which confer distinct chemical and physical properties. These substituents can influence the compound’s reactivity, solubility, and interactions with other molecules, making it valuable for specific applications in research and industry.
特性
CAS番号 |
612072-39-6 |
|---|---|
分子式 |
C8H16O3 |
分子量 |
160.21 g/mol |
IUPAC名 |
6-ethyl-2,5-dimethyl-1,3-dioxan-4-ol |
InChI |
InChI=1S/C8H16O3/c1-4-7-5(2)8(9)11-6(3)10-7/h5-9H,4H2,1-3H3 |
InChIキー |
SBCBIOOZGKSZSE-UHFFFAOYSA-N |
正規SMILES |
CCC1C(C(OC(O1)C)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-Benzyl-N-{4-[(1R)-1-hydroxyethyl]phenyl}methanesulfonamide](/img/structure/B12572664.png)
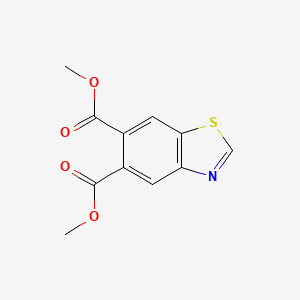
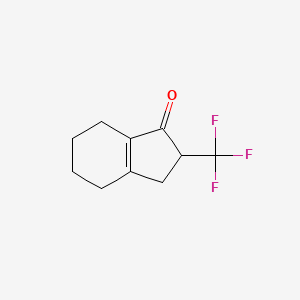
![2-[[4-(Diethylamino)phenyl]methylene]-N-(3-methylphenyl)hydrazinecarbothioamide](/img/structure/B12572684.png)

![10,16-dimethyl-12,14-dithiapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene](/img/structure/B12572706.png)
![S-[3-(Ethylsulfanyl)-3-iminopropyl] ethanethioate](/img/structure/B12572707.png)
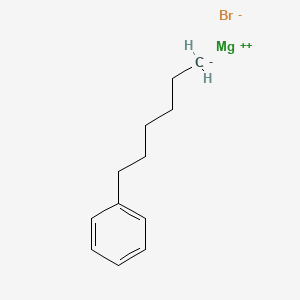

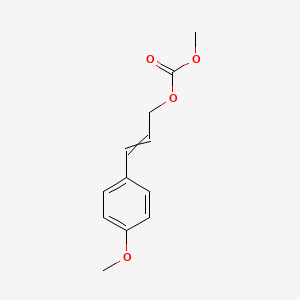

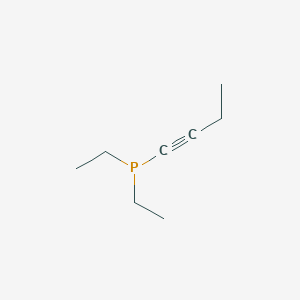
![Carbamic acid, [(dicyclohexylamino)sulfonyl]-, methyl ester](/img/structure/B12572750.png)
